molecular formula C20H7Cl12NO2 B11972801 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 83878-00-6

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

Cat. No.: B11972801
CAS No.: 83878-00-6
M. Wt: 718.7 g/mol
InChI Key: MHPJVBXNJRHGKU-UHFFFAOYSA-N
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Description

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene is a highly chlorinated and nitro-substituted polycyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly chlorinated polycyclic compounds typically involves multiple steps, including:

    Chlorination Reactions: Using chlorine gas or other chlorinating agents to introduce chlorine atoms into the molecule.

    Cyclization Reactions: Forming the polycyclic structure through intramolecular reactions, often catalyzed by acids or bases.

    Nitration Reactions: Introducing nitro groups using nitrating agents like nitric acid or nitrates under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Processes: Utilizing flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Chlorine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.

Biology and Medicine

    Pharmaceuticals: Potential use as a drug or drug precursor due to its unique structure and reactivity.

    Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex molecules or as an intermediate in chemical production.

    Environmental Applications: Potential use in environmental remediation or as a component in environmentally friendly materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.

    Pathways Involved: Biological pathways that are affected by the compound, such as metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Biphenyls (PCBs): Similar in having multiple chlorine atoms, but differ in structure and applications.

    Nitroaromatic Compounds: Share the nitro group but differ in the overall molecular framework.

Uniqueness

    Structural Complexity: The unique polycyclic structure with multiple chlorine and nitro groups sets it apart from simpler compounds.

    Reactivity: The combination of chlorine and nitro groups may confer unique reactivity patterns, making it valuable for specific applications.

Properties

CAS No.

83878-00-6

Molecular Formula

C20H7Cl12NO2

Molecular Weight

718.7 g/mol

IUPAC Name

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

InChI

InChI=1S/C20H7Cl12NO2/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-2-1-4(33(34)35)3-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-3,7-10H

InChI Key

MHPJVBXNJRHGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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